2-(4-Chlorobenzyl)-5-isopropylcyclopentanone

Description

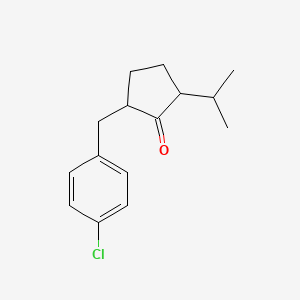

2-(4-Chlorobenzyl)-5-isopropylcyclopentanone (referred to as Ketone-IP in synthesis protocols) is a cyclopentanone derivative featuring a 4-chlorobenzyl substituent at position 2 and an isopropyl group at position 5 of the cyclopentanone ring. Its synthesis involves the isopropylation of methyl 1-(4-chlorobenzyl)-2-oxocyclopentanecarboxylate using reagents such as isopropyl bromide (IPB) or potassium iodide (KI) in dimethylformamide (DMF), followed by hydrolysis and decarboxylation .

Propriétés

Numéro CAS |

115851-44-0 |

|---|---|

Formule moléculaire |

C15H19ClO |

Poids moléculaire |

250.76 g/mol |

Nom IUPAC |

2-[(4-chlorophenyl)methyl]-5-propan-2-ylcyclopentan-1-one |

InChI |

InChI=1S/C15H19ClO/c1-10(2)14-8-5-12(15(14)17)9-11-3-6-13(16)7-4-11/h3-4,6-7,10,12,14H,5,8-9H2,1-2H3 |

Clé InChI |

VJZOMMAKBUSHJY-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1CCC(C1=O)CC2=CC=C(C=C2)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Detailed Stepwise Synthesis

Reaction Workup and Purification

- After the final hydrolysis, the reaction mixture is poured into water and extracted with benzene.

- The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

- The residue is purified by standard methods to obtain the target compound in high purity.

Alternative Process Notes from Patent Literature

A patent process for ipconazole intermediates highlights the preparation of 2-(4-chlorobenzyl)-5-(2-propyl)cyclopentanone (a closely related compound) using bases such as n-butyllithium, triethylamine, or potassium tert-butoxide in solvents like water or alcohols at room temperature (20-35°C). The process emphasizes mild conditions and simpler after-treatment to reduce solid waste and improve eco-friendliness.

Analytical Data Supporting Preparation

The synthesized this compound is characterized by:

- [^1H NMR (CDCl3)](pplx://action/followup) : Signals consistent with isopropyl group doublets at ~0.83-0.87 ppm, multiplets for cyclopentane protons at 1.60-2.77 ppm, and aromatic protons at 7.06-7.23 ppm.

- Melting Point : Typically reported in the range consistent with literature values for purity confirmation.

- IR Spectroscopy : Characteristic carbonyl stretching around 1700 cm^-1.

- Purity Assessment : High-Performance Liquid Chromatography (HPLC) is used to confirm purity, especially in industrial settings.

Summary Table of Key Preparation Parameters

| Parameter | Value/Range | Remarks |

|---|---|---|

| Base | Sodium hydride (60% dispersion) | Washed with hexane and DMF before use |

| Alkylating Agent | Isopropyl iodide | Stoichiometric excess used |

| Solvent | DMF | Polar aprotic solvent for alkylation |

| Temperature (Alkylation) | 70-80°C | Controlled heating for 3 hours |

| 4-Chlorobenzylation | 4-Chlorobenzyl chloride, room temp | Stirred 3 hours under nitrogen |

| Hydrolysis | 47% hydrobromic acid reflux | 18 hours for ester cleavage |

| Extraction Solvent | Benzene | Followed by washing and drying |

| Purification | Standard organic purification | Includes drying and evaporation under reduced pressure |

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chlorobenzyl)-5-isopropylcyclopentanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzyl alcohol.

Reduction: Formation of 2-(4-chlorobenzyl)-5-isopropylcyclopentanol.

Substitution: Formation of various substituted benzyl derivatives.

Applications De Recherche Scientifique

2-(4-Chlorobenzyl)-5-isopropylcyclopentanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Observations:

Core Structure Differences: The cyclopentanone derivatives share a ketone-functionalized five-membered ring, whereas 6-(4-chlorobenzyl)-5-methylpyrimidin-4(3H)-one is a heterocyclic pyrimidinone with nitrogen atoms at positions 1 and 3 . The cyclopentanone derivatives are primarily used as agrochemical intermediates, while pyrimidinones are studied for antimicrobial activity .

Substituent Effects: The isopropyl group in Ketone-IP introduces steric bulk compared to the dimethyl groups in 5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone. This likely reduces solubility in polar solvents but may enhance lipophilicity, influencing bioavailability or agrochemical efficacy . The 4-chlorobenzyl group is conserved across all compounds, suggesting its role in target binding (e.g., fungicidal activity via cytochrome P450 inhibition in metconazole) .

Physicochemical and Functional Comparisons

Key Observations:

The ketone group in cyclopentanones facilitates nucleophilic additions (e.g., Grignard reactions), critical for further functionalization in agrochemical synthesis .

Biological Activity: Pyrimidinones exhibit broad-spectrum antimicrobial activity (e.g., against Staphylococcus aureus and Candida albicans), attributed to their ability to inhibit enzymes like thymidylate synthetase . Cyclopentanone derivatives lack direct biological data in the evidence but are structurally optimized for fungicidal metabolite synthesis (e.g., metconazole’s triazole group) .

Activité Biologique

2-(4-Chlorobenzyl)-5-isopropylcyclopentanone is a compound that has garnered attention for its potential pharmacological properties. This article reviews its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview of its effects, mechanisms, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C15H19ClO, with a molecular weight of 264.77 g/mol. The compound features a cyclopentanone ring substituted with a chlorobenzyl group and an isopropyl group, which may influence its biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties, effective against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory activity, which may be attributed to their ability to inhibit pro-inflammatory cytokines.

- Analgesic Properties : There is evidence suggesting that this compound could possess analgesic effects, potentially useful in pain management therapies.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in inflammatory pathways or microbial defense mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Laboratory tests have demonstrated the compound's ability to inhibit the growth of certain bacterial cultures, suggesting potential use as an antimicrobial agent.

-

In Vivo Studies : Animal models have been employed to assess the anti-inflammatory and analgesic effects of the compound.

- A study involving mice showed reduced paw edema in response to inflammatory stimuli when treated with varying doses of the compound.

- Pain response tests indicated decreased sensitivity in treated groups compared to controls, highlighting its potential as an analgesic.

-

Comparative Analysis : The biological activity of this compound has been compared with other similar compounds.

Compound Name Antimicrobial Activity Anti-inflammatory Activity This compound Moderate Significant 2-Isobutyl-5-methylcyclohexanone High Moderate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.